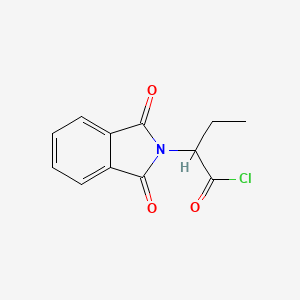

2-Phthalimido-butyryl chloride

Beschreibung

Fundamental Principles of Acyl Halide Chemistry in Organic Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halide (-X). orgoreview.com They possess the general formula RCO-X, where R is an alkyl or aryl group and X is a halogen. Among these, acyl chlorides (RCO-Cl) are the most frequently utilized in synthetic chemistry. orgoreview.comcrunchchemistry.co.uk

The chemistry of acyl halides is dominated by their high reactivity, which stems from the electronic properties of the functional group. fiveable.me The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density. This inductive effect makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles. libretexts.orgvaia.com Furthermore, the resonance stabilization that is significant in other carboxylic acid derivatives like amides is much less effective for acyl chlorides due to poor orbital overlap between the carbon and the larger chlorine atom. libretexts.org This lack of stabilization in the starting material contributes to its high reactivity. libretexts.org

Acyl chlorides are premier substrates for a fundamental reaction type known as nucleophilic acyl substitution . libretexts.orgvaia.comchemistrysteps.com This mechanism typically proceeds in two stages:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the halide ion (e.g., Cl⁻), which is an excellent leaving group. vaia.comlibretexts.org

This reactivity makes acyl chlorides versatile intermediates for the synthesis of a wide array of other functional groups. crunchchemistry.co.uksavemyexams.com They react readily with water (hydrolysis) to form carboxylic acids, with alcohols to form esters, and with ammonia (B1221849) or amines to form amides. crunchchemistry.co.ukchemistrysteps.comsavemyexams.com They also react with stronger nucleophiles like organometallic reagents. chemistrysteps.com The conversion of a carboxylic acid to an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is a common strategy to "activate" the carboxyl group for subsequent transformations. orgoreview.comcrunchchemistry.co.uk

The Phthalimide (B116566) Moiety as a Synthetic Auxiliary and Protecting Group

The phthalimide group is a crucial entity in organic synthesis, serving primarily as a highly effective protecting group for primary amines. fiveable.meorganic-chemistry.org This application is famously exemplified in the Gabriel Synthesis , a method developed by German chemist Siegmund Gabriel to produce primary amines from primary alkyl halides. wikipedia.orgtestbook.com

The core principle of the Gabriel synthesis involves using the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻). wikipedia.org Direct alkylation of ammonia is often inefficient as the resulting primary amine can be more nucleophilic than ammonia itself, leading to over-alkylation and a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The phthalimide structure circumvents this problem. masterorganicchemistry.com The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the N-H bond (pKa ≈ 8.3), allowing for easy deprotonation by a moderately strong base like potassium hydroxide (B78521) to form the potassium phthalimide salt. masterorganicchemistry.comresearcher.life

This phthalimide anion is a good nucleophile that can react with a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comorganicchemistrytutor.com Crucially, the resulting N-alkylphthalimide is non-nucleophilic due to the delocalization of the nitrogen's lone pair across the two adjacent carbonyls, effectively preventing any further alkylation. masterorganicchemistry.com The protected amine can then be liberated from the phthalimide auxiliary. masterorganicchemistry.com This deprotection is traditionally accomplished by acidic hydrolysis or, more commonly, by hydrazinolysis (the Ing–Manske procedure), which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). wikipedia.orgorganicchemistrytutor.com This latter method cleaves the protected amine, yielding the desired primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org

Beyond simple protection, the phthalimide group can also act as a synthetic auxiliary. organic-chemistry.org Its bulky and electron-withdrawing nature can influence the stereochemical outcome of reactions at nearby centers and can be used to direct C-H functionalization reactions to specific sites. acs.org In peptide synthesis, the phthaloyl group is a suitable protector for amino acids, as it blocks both hydrogens on the primary amine and can help prevent racemization. organic-chemistry.org

Historical Development and Evolution of α-Functionalized Acyl Chloride Chemistry

The development of α-functionalized acyl chloride chemistry is intrinsically linked to the broader evolution of synthetic organic chemistry, particularly in the realm of peptide synthesis and the creation of complex molecules.

Early forays into the manipulation of carboxylic acids included reactions like the Hell-Volhard-Zelinsky reaction, which allows for the α-halogenation of carboxylic acids. masterorganicchemistry.combritannica.com This reaction proceeds via an acyl halide intermediate, which is more readily enolized and halogenated at the α-position than the parent carboxylic acid. masterorganicchemistry.combritannica.com This established a foundational method for introducing functionality at the carbon adjacent to a carbonyl group, a key strategic location for building molecular complexity.

The true impetus for the development of α-protected acyl chlorides, however, came from the challenge of peptide synthesis. The goal of forming a peptide bond (an amide bond) between two amino acids requires the activation of the carboxylic acid of one amino acid to make it reactive toward the amino group of another. Simple acyl chlorides of amino acids are problematic because the free amino group of one molecule can react with the acyl chloride of another, leading to uncontrolled polymerization.

This necessitated the use of protecting groups. The work on the Gabriel synthesis demonstrated the utility of the phthalimide group for protecting amines. wikipedia.org Applying this concept, chemists could protect the α-amino group of an amino acid with a phthaloyl group. The resulting N-phthaloyl amino acid could then be converted into its corresponding acyl chloride. This α-phthalimidoacyl chloride is a stable, yet reactive, building block. It can be used to acylate the amino group of a second, C-terminus-protected amino acid, forming a fully protected dipeptide. Subsequent removal of the phthaloyl group would then reveal the new N-terminus for further elongation.

The evolution from prebiotic peptide formation, which may have involved amino acid activation with various inorganic or simple organic catalysts, to modern, highly controlled laboratory synthesis showcases a continuous drive for more efficient and selective methods. nih.govmdpi.comroyalsocietypublishing.org The development of reagents like α-functionalized acyl chlorides was a significant step in this evolution, providing chemists with reliable tools to construct specific peptide sequences and other complex organic structures. researchgate.netoup.com The ability to create and use these activated and protected amino acid derivatives was a cornerstone in moving from random peptide formation to the deliberate synthesis of biologically relevant molecules. mdpi.com

Significance of 2-Phthalimido-butyryl Chloride as a Precursor in Advanced Chemical Synthesis

This compound is an important chemical intermediate, representing a specific example of the α-functionalized acyl chlorides discussed previously. It is the acyl chloride derivative of N-phthaloyl-α-aminobutyric acid. Its structure incorporates the highly reactive acyl chloride group for forming new bonds and the robust phthalimide protecting group to mask the α-amino functionality.

The primary significance of this compound lies in its role as a specialized building block in multi-step organic synthesis. It is used to introduce the 2-aminobutanoyl moiety into larger molecules. For instance, it has been employed in Friedel-Crafts acylation reactions to produce 4'-substituted-4-phthalimidobutyrophenones. researchgate.net These products can then be further transformed, for example, through hydrolysis and cyclization, to generate heterocyclic structures like Δ1-pyrrolines. researchgate.net

The compound serves as a precursor in the synthesis of various targets, including amino acid analogs and other nitrogen-containing compounds. chemicalbook.commsu.edu The phthaloyl group ensures that the reactive acyl chloride can undergo selective reactions with other nucleophiles without interference from the nitrogen atom. Once the desired carbon skeleton is assembled, the phthaloyl group can be removed to liberate the primary amine, which can then be used in subsequent synthetic steps.

The use of specific enantiomers, such as (S)-2-Phthalimido-butyryl chloride, is particularly significant in the synthesis of chiral molecules, including pharmaceuticals and natural products, where precise stereochemistry is critical for biological activity. molaid.com By providing a stable, reactive, and stereochemically defined building block, this compound and its analogs are valuable tools for the efficient and controlled construction of complex molecular architectures. rsc.org

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68468-16-6 | chemsrc.com |

| Alternate CAS | 10314-06-4 | aablocks.comchemicalbook.comchemical-suppliers.eu |

| Molecular Formula | C₁₂H₁₀ClNO₃ | chemsrc.com |

| Molecular Weight | 251.66 g/mol | chemsrc.com |

| Synonyms | (S)-2-phthalimido-butyryl chloride, (2S)-2-(1,3-dioxoisoindol-2-yl)butanoyl chloride, 1-(2-Phthalimidobutanoyl)chloride | molaid.comchemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10ClNO3 |

|---|---|

Molekulargewicht |

251.66 g/mol |

IUPAC-Name |

2-(1,3-dioxoisoindol-2-yl)butanoyl chloride |

InChI |

InChI=1S/C12H10ClNO3/c1-2-9(10(13)15)14-11(16)7-5-3-4-6-8(7)12(14)17/h3-6,9H,2H2,1H3 |

InChI-Schlüssel |

ZPIDYMGRVSLNLC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Phthalimido Butyryl Chloride and Analogues

Direct Synthesis from α-Phthalimido Carboxylic Acids

The direct conversion of α-phthalimido carboxylic acids, such as 2-phthalimidobutyric acid, into their corresponding acyl chlorides is a fundamental and widely employed strategy. This transformation can be accomplished using both traditional and modern chlorinating agents.

Traditional Chlorinating Reagents: Thionyl Chloride and Phosphorus Halides

Thionyl chloride (SOCl₂) and phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are the most common reagents for synthesizing acyl chlorides from carboxylic acids. chemguide.co.uksavemyexams.comlibretexts.orgorganicchemistrytutor.comchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, simplifying purification. chemguide.co.uk For instance, n-butyryl chloride can be prepared by reacting n-butyric acid with thionyl chloride. orgsyn.org The reaction is often heated and can be catalyzed by pyridine (B92270). rsc.org

Phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.ukwikipedia.org Phosphorus trichloride also converts carboxylic acids to acyl chlorides, with phosphorous acid as a byproduct. chemguide.co.ukwikipedia.org In a typical procedure, the α-phthalimido disubstituted acetic acid is reacted with either phosphorus pentachloride or thionyl chloride to produce the corresponding acid chloride. google.com These methods are generally efficient, though they may require heating and careful separation of the product from byproducts. chemguide.co.uk

Table 1: Traditional Chlorinating Reagents for Acyl Chloride Synthesis

| Reagent | Byproducts | Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Often heated, can be catalyzed by pyridine |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Typically occurs in the cold |

Modern Approaches with Activated Chlorination Systems

Modern advancements in organic synthesis have introduced milder and more selective chlorinating systems. These often involve the in situ activation of the carboxylic acid. For example, the use of chloro tropylium (B1234903) chloride allows for the rapid generation of acyl chlorides from carboxylic acids under very mild conditions. organic-chemistry.org Another approach utilizes α,α-dichlorodiphenylmethane as the chlorinating agent with FeCl₃ as a catalyst, which provides high yields under mild conditions. organic-chemistry.org

For N-protected amino acids, specific reagents have been developed to minimize side reactions like racemization. rsc.org The use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) allows for the direct conversion of N-protected α-amino acids into their corresponding acid azides via an acid chloride intermediate under mild conditions. researchgate.net Similarly, the Vilsmeier reagent, generated from dimethylformamide (DMF) and a chlorinating agent like oxalyl chloride or thionyl chloride, can be used for the efficient conversion of carboxylic acids to acyl chlorides. tandfonline.com The combination of oxalyl chloride and a catalytic amount of DMF is a well-established method for this transformation.

Indirect Pathways Involving Acyl Phthalimides

An alternative to the direct chlorination of carboxylic acids is the indirect pathway that proceeds through the formation and subsequent transformation of acyl phthalimide (B116566) intermediates.

In-Situ Generation of Acyl Phthalimide Intermediates

Acyl phthalimides can be generated in situ from carboxylic acids. One method involves the reaction of a carboxylic acid with N-chlorophthalimide and triphenylphosphine (B44618) in the presence of a non-nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) at elevated temperatures. acs.orgresearchgate.net This method has been shown to be effective for aliphatic, benzylic, and aromatic carboxylic acids, although yields can be moderate. acs.orgresearchgate.net

Another strategy involves the activation of phthalamic acid, generated from phthalic anhydride (B1165640) and an aniline, with pivaloyl chloride. This is thought to generate an isoimide (B1223178) intermediate, which can then be used in further reactions. nih.gov

Mechanistic Aspects of Acyl Phthalimide Transformation to Acyl Chlorides

The transformation of acyl phthalimides to acyl chlorides is a key step in these indirect pathways. Mechanistic studies suggest that the reaction of a carboxylic acid with N-chlorophthalimide and triphenylphosphine proceeds through the formation of chloro- and imido-phosphonium salts. acs.orgnih.gov These salts react with the carboxylic acid to form an activated (acyloxy)-phosphonium salt. acs.orgnih.gov This intermediate can then undergo transformation to the acyl chloride. acs.orgnih.gov It has been observed that the chloro-phosphonium species reacts more favorably and kinetically with the carboxylic acid. nih.gov

Interestingly, control experiments have shown that when an acyl phthalimide is reacted with an amine, it does not produce the expected amide but instead leads to a phthalimide transfer, generating a primary amide and a phthalimide-protected amine. acs.orgnih.gov This suggests that the direct conversion of an isolated acyl phthalimide to an acyl chloride might not be the primary pathway in some one-pot amidation reactions; instead, the acyl chloride may form directly from the (acyloxy)-phosphonium intermediate. acs.orgnih.gov

Stereoselective Synthesis of α-Phthalimido Carbonyl Precursors

The synthesis of enantiomerically pure 2-phthalimido-butyryl chloride relies on the availability of stereochemically defined α-phthalimido carboxylic acid precursors. Several methods have been developed for the stereoselective synthesis of these compounds.

One approach involves the copper-catalyzed asymmetric conjugate reduction of γ-phthalimido-α,β-unsaturated carboxylic acid esters. acs.org This method has been successfully applied to the enantioselective synthesis of chiral β-aryl-substituted γ-amino butyric acid derivatives. acs.org Another strategy utilizes photoredox catalysis for the stereoselective addition of C-centered radicals, generated from carboxylic acids, to a chiral N-sulfinyl imine, providing a route to a wide range of unnatural α-amino acid derivatives with excellent diastereoselectivity. rsc.orgchemrxiv.org

For instance, 4-hydroxy-2(S)-phthalimidobutyric acid can be synthesized from L-homoserine and phthalimide-N-carboxylic acid ethyl ester. drugfuture.com Additionally, the stereoselective synthesis of α-phthalimido-α′-dithiocarbamato propan-2-ols has been achieved through the regioselective ring-opening of N-(2,3-epoxypropyl)phthalimide. researchgate.net These methods provide access to chiral building blocks that can then be converted to the desired acyl chlorides while retaining their stereochemical integrity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

| Phosphorus pentachloride |

| Phosphorus trichloride |

| 2-Phthalimidobutyric acid |

| n-Butyryl chloride |

| n-Butyric acid |

| Pyridine |

| Phosphorus oxychloride |

| Phosphorous acid |

| α-Phthalimido disubstituted acetic acid |

| Chloro tropylium chloride |

| α,α-Dichlorodiphenylmethane |

| FeCl₃ |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) |

| Dimethylformamide (DMF) |

| Oxalyl chloride |

| Acyl phthalimide |

| N-Chlorophthalimide |

| Triphenylphosphine |

| 4-Dimethylaminopyridine (DMAP) |

| Phthalamic acid |

| Phthalic anhydride |

| Pivaloyl chloride |

| Isoimide |

| (Acyloxy)-phosphonium salt |

| γ-Phthalimido-α,β-unsaturated carboxylic acid esters |

| β-Aryl-substituted γ-amino butyric acid derivatives |

| N-Sulfinyl imine |

| 4-Hydroxy-2(S)-phthalimidobutyric acid |

| L-Homoserine |

| Phthalimide-N-carboxylic acid ethyl ester |

| α-Phthalimido-α′-dithiocarbamato propan-2-ols |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. numberanalytics.com These molecules are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed. In the context of this compound analogues, chiral auxiliaries are instrumental in establishing the desired stereocenter at the α-carbon.

One of the pioneering and most successful classes of chiral auxiliaries are the Evans oxazolidinones. harvard.edu These auxiliaries are acylated to form N-acyloxazolidinones. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a stereochemically defined enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. For instance, the alkylation of an N-acyl oxazolidinone derived from (4R,5S)-4-methyl-5-phenyloxazolidin-2-one with an appropriate electrophile can yield the desired α-substituted product with a high degree of stereocontrol. Subsequent cleavage of the auxiliary, often under mild conditions, affords the enantiomerically enriched carboxylic acid, which can then be converted to the corresponding acid chloride.

Another notable class of chiral auxiliaries are the "SuperQuat" auxiliaries, which are 4-substituted 5,5-dimethyloxazolidine-2-ones. rsc.org The gem-dimethyl substitution at the C(5) position enhances conformational bias, leading to improved diastereofacial selectivity in many reactions compared to the original Evans auxiliaries. rsc.org This enhanced selectivity is particularly beneficial for the synthesis of sterically demanding α-amino acid precursors.

The choice of chiral auxiliary and reaction conditions is crucial for achieving high yields and stereoselectivity. Key factors include the structure of the auxiliary, the base used for enolate formation, the reaction temperature, and the nature of the alkylating agent.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Typical Diastereoselectivity | Cleavage Conditions |

| Evans Oxazolidinones | Well-established, predictable stereochemical outcomes. | Good to excellent (>90% de). | LiOH/H₂O₂, LiBH₄, etc. |

| SuperQuat Auxiliaries | Enhanced diastereofacial bias due to C(5) gem-dimethyl group. rsc.org | Often superior to Evans auxiliaries. rsc.org | Milder cleavage conditions possible. rsc.org |

| Pseudoephedrine Amides | Forms highly diastereoselective enolates upon treatment with LDA. harvard.edu | High diastereoselectivity. | Mild acidic hydrolysis. |

This table provides a general comparison. Actual results may vary depending on the specific substrate and reaction conditions.

Asymmetric Catalysis in α-Phthalimido Moiety Installation

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral α-amino acid precursors. Instead of using stoichiometric amounts of a chiral auxiliary, a small amount of a chiral catalyst is employed to generate the desired stereoisomer.

One prominent strategy involves the catalytic asymmetric α-allylation of carbonyl compounds. For instance, the use of a dual catalytic system, combining an iridium-chiral phosphoramidite (B1245037) complex with a chiral secondary amine, has been shown to be effective for the α-allylation of aldehydes. ua.es This method can be adapted to introduce a nitrogen-containing fragment, such as a phthalimido group, at the α-position with high enantioselectivity. ua.es

Another approach utilizes photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. nih.gov This method allows for the use of readily available carboxylic acids as radical precursors, providing a convenient route to unnatural α-amino acids. nih.gov The reaction proceeds under mild conditions using visible light and an organic photocatalyst. nih.gov

The development of novel catalysts and catalytic systems is an active area of research. The goal is to create highly efficient and selective catalysts that can be used in low loadings and are tolerant of a wide range of functional groups.

Table 2: Examples of Asymmetric Catalytic Methods

| Catalytic System | Reaction Type | Key Advantages |

| Iridium/Chiral Phosphoramidite & Chiral Amine | α-Allylation of Aldehydes | High enantioselectivity, dual catalysis. ua.es |

| Organic Acridinium-based Photocatalyst | C-Radical Addition to N-Sulfinyl Imines | Uses ubiquitous carboxylic acids, mild conditions. nih.gov |

| Palladium/Chiral Ferrocene-based Ligand | Asymmetric Allylic Alkylation of Ketones | High yield and enantioselectivity. ua.es |

This table highlights selected examples and is not exhaustive of all developed catalytic systems.

Phthalimide-Based Strategies for α-Amino Acid Precursors

The phthalimido group serves as an excellent protecting group for the amine functionality in α-amino acid synthesis. Its stability under various reaction conditions and the availability of reliable methods for its introduction and removal make it a popular choice. researchgate.netorganic-chemistry.org

Adaptations of the Gabriel Synthesis for α-Amino Acid Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. masterorganicchemistry.com This reaction can be effectively adapted for the synthesis of α-amino acids. libretexts.orgmedschoolcoach.com The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide with an α-halo ester, followed by hydrolysis of the phthalimide and ester groups to yield the amino acid. organic-chemistry.org

A significant modification of this method is the Gabriel malonic ester synthesis. medschoolcoach.comleah4sci.com This approach starts with N-phthalimidomalonic ester, which has an acidic α-hydrogen. medschoolcoach.com Deprotonation with a base, such as sodium ethoxide, generates an enolate that can be alkylated with an alkyl halide. medschoolcoach.com Subsequent hydrolysis under acidic conditions removes the phthalimide and ester protecting groups, followed by decarboxylation upon heating to afford the desired α-amino acid. medschoolcoach.com This method is versatile as the choice of the alkyl halide determines the side chain of the resulting amino acid. medschoolcoach.com

Selective N-Alkylation of Phthalimide

The direct and selective N-alkylation of phthalimide is a crucial step in many synthetic routes to α-amino acid precursors. organic-chemistry.org While the Gabriel synthesis traditionally uses potassium phthalimide, modern variations have explored different bases and reaction conditions to improve efficiency and selectivity. organic-chemistry.org

For instance, using cesium carbonate as the base in anhydrous N,N-dimethylformamide (DMF) at low temperatures allows for the efficient N-alkylation of phthalimide with various alkyl halides. organic-chemistry.org Ionic liquids have also been employed as a medium for the N-alkylation of N-acidic compounds like phthalimide, using potassium hydroxide (B78521) as the base. organic-chemistry.org

Recent advancements have also focused on the photo-mediated C-H functionalization of glycine (B1666218) derivatives using N-hydroxyphthalimide (NHP) esters as alkyl precursors. mdpi.com These reactions, often catalyzed by copper complexes under visible light, allow for the direct installation of alkyl groups onto the α-carbon of glycine derivatives. mdpi.com

Solid-Phase and Polymer-Supported Synthesis Techniques for Related Phthalimidoacyl Systems

Solid-phase synthesis (SPS) has revolutionized the synthesis of peptides and other polymers by immobilizing the growing chain on an insoluble support. csbio.comwikipedia.orgpowdersystems.com This approach simplifies purification, as excess reagents and byproducts can be removed by simple filtration and washing. csbio.com

In the context of phthalimidoacyl systems, solid-phase techniques offer an efficient way to construct peptide libraries and other complex molecules. rsc.org The synthesis typically begins by attaching a protected amino acid to a resin support via a linker. d-nb.info The phthalimido group can be used as the N-terminal protecting group. The peptide chain is then elongated through a series of coupling and deprotection steps. powdersystems.com

A common strategy involves using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (t-butyloxycarbonyl) for α-amino group protection, while the phthalimido group can be installed on the side chain of an amino acid like ornithine or lysine. wikipedia.org After the desired sequence is assembled, the peptide is cleaved from the resin, and the protecting groups are removed. rsc.org

The choice of resin, linker, and protecting group strategy is critical for the success of solid-phase synthesis. d-nb.info Linkers are designed to be stable throughout the synthesis but cleavable under specific conditions to release the final product. d-nb.info For example, the Wang resin utilizes a linker that is cleaved by trifluoroacetic acid (TFA). d-nb.info

The amenability of solid-phase synthesis to automation has further enhanced its utility, allowing for the rapid parallel synthesis of large numbers of compounds for screening and optimization in drug discovery and materials science. d-nb.info

Table 3: Common Resins and Linkers in Solid-Phase Synthesis

| Resin/Linker | Cleavage Conditions | Typical Application |

| Merrifield Resin | Strong acid (e.g., HF) csbio.com | Boc-based peptide synthesis |

| Wang Resin | Moderate acid (e.g., 50% TFA) d-nb.info | Fmoc-based peptide synthesis, release of carboxylic acids |

| Rink Amide Resin | Moderate acid (e.g., TFA) | Fmoc-based synthesis, release of carboxamides |

| 2-Chlorotrityl Chloride Resin | Mild acid (e.g., 1% TFA) | Synthesis of protected peptide fragments |

This table provides examples of common solid-phase supports and is not an exhaustive list.

Reactivity and Mechanistic Investigations of 2 Phthalimido Butyryl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com The process involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.orguomustansiriyah.edu.iq This two-step mechanism, proceeding through a tetrahedral intermediate, allows for the conversion of the acyl chloride into a wide range of other carboxylic acid derivatives. vanderbilt.edu The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which significantly increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. youtube.com

2-Phthalimido-butyryl chloride readily reacts with ammonia (B1221849), primary amines, and secondary amines to yield the corresponding α-phthalimido amides. vanderbilt.eduresearchgate.net This reaction, known as aminolysis, is typically rapid and exothermic. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, and a final deprotonation step by another molecule of the amine affords the stable amide product and an ammonium (B1175870) chloride salt. The use of two equivalents of the amine is common, with one acting as the nucleophile and the other as a base to neutralize the hydrogen chloride (HCl) generated.

Table 1: Synthesis of α-Phthalimido Amides via Aminolysis Reaction of this compound with various nitrogen nucleophiles.

| Nucleophile | Product | Amide Type |

| Ammonia (NH₃) | 2-Phthalimido-butyramide | Primary |

| Methylamine (CH₃NH₂) | N-Methyl-2-phthalimido-butyramide | Secondary |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-phthalimido-butyramide | Tertiary |

| Aniline (C₆H₅NH₂) | N-Phenyl-2-phthalimido-butyramide | Secondary |

In a process known as alcoholysis, this compound reacts with alcohols to form α-phthalimido esters. vanderbilt.edu This reaction is analogous to amide formation and proceeds via the same nucleophilic acyl substitution mechanism. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced, preventing potential side reactions. The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary or tertiary alcohols due to reduced steric hindrance.

Table 2: Synthesis of α-Phthalimido Esters via Alcoholysis Reaction of this compound with various alcohols.

| Nucleophile (Alcohol) | Product | Ester Type |

| Methanol (CH₃OH) | Methyl 2-phthalimido-butyrate | Methyl Ester |

| Ethanol (CH₃CH₂OH) | Ethyl 2-phthalimido-butyrate | Ethyl Ester |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-phthalimido-butyrate | Isopropyl Ester |

| Phenol (C₆H₅OH) | Phenyl 2-phthalimido-butyrate | Phenyl Ester |

The high reactivity of the acyl chloride extends to a variety of other heteroatom nucleophiles.

Oxygen Nucleophiles: Hydrolysis, the reaction with water, converts this compound back to its parent carboxylic acid, 2-phthalimido-butyric acid. Reaction with a carboxylate salt (e.g., sodium 2-phthalimido-butyrate) results in the formation of an acid anhydride (B1165640). masterorganicchemistry.com

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols (mercaptans), are particularly effective in reacting with acyl chlorides. msu.edu Thiolate anions, formed by deprotonating a thiol, are excellent nucleophiles and react rapidly with this compound to form thioesters. libretexts.org The greater nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. msu.edu

Table 3: Reactions with Other Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Class |

| Water | H₂O | Carboxylic Acid |

| Carboxylate | Sodium Acetate | Acid Anhydride |

| Thiol | Ethanethiol (CH₃CH₂SH) | Thioester |

Electrophilic Acylation Processes: Friedel-Crafts Applications

This compound is a suitable reagent for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings. wikipedia.org In this electrophilic aromatic substitution reaction, a strong Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), is used to activate the acyl chloride. sigmaaldrich.com The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion. libretexts.orgyoutube.com

This acylium ion is the active electrophile that is then attacked by the π-electron system of an aromatic ring, such as benzene (B151609) or toluene, to form a new aryl ketone. A key advantage of Friedel-Crafts acylation over the related alkylation is that the acylium ion does not undergo rearrangement. youtube.com Furthermore, the product ketone is less reactive than the starting aromatic compound due to the electron-withdrawing effect of the carbonyl group, which prevents further acylation of the ring. organic-chemistry.org

Table 4: Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Lewis Acid Catalyst | Product |

| Benzene | AlCl₃ | 1-Phenyl-2-phthalimido-butan-1-one |

| Toluene | AlCl₃ | 1-(p-tolyl)-2-phthalimido-butan-1-one (major) |

| Anisole | AlCl₃ | 1-(4-methoxyphenyl)-2-phthalimido-butan-1-one |

Metal-Catalyzed Transformations

Modern synthetic chemistry has increasingly utilized metal catalysts to mediate reactions of acyl chlorides, enabling transformations that are not possible through traditional methods.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. Acyl chlorides can participate in a range of palladium-catalyzed cross-coupling reactions. The general mechanism often begins with the oxidative addition of the acyl chloride's C-Cl bond to a low-valent palladium(0) complex, forming an acylpalladium(II) intermediate. This highly reactive intermediate can then undergo further steps, such as transmetalation with an organometallic reagent (as in Stille or Suzuki couplings) or reaction with other substrates, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

While specific literature on this compound in these reactions is sparse, the reactivity of the acyl chloride functional group makes it a plausible substrate for such transformations. For instance, in a Stille coupling, the acylpalladium(II) intermediate would react with an organotin reagent. The high selectivity of palladium catalysts for C-Br or C-Cl bonds allows for precise bond formation. rsc.org These methods provide powerful routes to complex ketones and other carbonyl-containing compounds under relatively mild conditions. rsc.org

Table 5: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | General Product |

| Stille Coupling | Organostannane (R-SnBu₃) | Ketone (R-CO-R') |

| Suzuki Coupling | Organoboronic acid (R-B(OH)₂) | Ketone (R-CO-R') |

| Sonogashira Coupling | Terminal Alkyne | Ynone |

| Heck-type Carbonylation | Alkene | α,β-Unsaturated Ketone |

Decarbonylation Pathways and Alkyl Halide Formation

The decarbonylation of acyl chlorides to form alkyl halides is a known transformation, often proceeding through radical or carbocationic intermediates. In the case of this compound, the presence of the phthalimido group at the alpha-position can influence the reaction pathway.

One potential pathway involves the generation of an acyl radical, which can subsequently lose carbon monoxide to form a secondary alkyl radical. This radical can then abstract a halogen atom to yield the corresponding alkyl halide. The stability of the resulting secondary radical would be a key factor in the feasibility of this pathway.

Alternatively, under conditions that favor ionic mechanisms, the loss of the chloride ion could generate an acylium ion. Rearrangement and subsequent loss of carbon monoxide could lead to a secondary carbocation, which would then be trapped by a halide ion. The stability of this carbocation would be influenced by the electron-withdrawing nature of the adjacent phthalimido group.

Table 1: Potential Products from Decarbonylation and Alkyl Halide Formation

| Reactant | Conditions | Potential Products | Mechanism |

| This compound | Radical Initiator (e.g., AIBN), Halogen Source | 2-Phthalimido-2-chlorobutane | Radical Decarbonylation |

| This compound | Lewis Acid (e.g., AlCl₃) | 2-Phthalimido-2-chlorobutane | Ionic Decarbonylation |

It is important to note that the direct conversion of carboxylic acid derivatives to alkyl halides can also be achieved using various reagents. For example, the reaction of a carboxylic acid with thionyl chloride is a standard method for preparing acyl chlorides, which can be a precursor in some alkyl halide syntheses. youtube.com

Radical Reactions Involving Butyryl Chloride Scaffolds

The butyryl chloride scaffold can participate in a variety of radical reactions. The initiation of these reactions often involves the homolytic cleavage of a bond to generate a radical species. lumenlearning.com For this compound, radical formation could be initiated at several positions.

For instance, radical initiators can promote the formation of a butyryl radical through the abstraction of the chlorine atom. This acyl radical could then undergo further reactions, such as addition to alkenes or decarbonylation as mentioned previously. libretexts.org

Furthermore, radical abstraction of a hydrogen atom from the butyryl chain is another possibility, leading to the formation of a carbon-centered radical. The position of this abstraction would be influenced by the stability of the resulting radical. The presence of the phthalimido group might disfavor radical formation at the alpha-position due to its electron-withdrawing nature.

Table 2: Examples of Radical Reactions on Related Scaffolds

| Reactant Type | Reaction | Key Intermediates |

| Alkyl Halides | Radical Dehalogenation | Alkyl Radical |

| Alkanes | Free Radical Halogenation | Alkyl Radical, Halogen Radical |

Studies on related systems, such as the radical halogenation of alkanes, demonstrate the principles of radical chain reactions, which involve initiation, propagation, and termination steps. ucr.edulibretexts.org These principles would apply to radical reactions involving this compound.

Rearrangements and Fragmentation Mechanisms

Upon ionization in a mass spectrometer, this compound would likely undergo fragmentation pathways characteristic of both phthalimides and acyl chlorides. Common fragmentation of acyl chlorides involves the loss of a chlorine radical or a neutral HCl molecule.

The phthalimido group itself has characteristic fragmentation patterns, often involving the cleavage of the imide ring. The presence of the butyryl side chain would lead to additional fragmentation pathways, such as cleavage of the C-C bonds in the alkyl chain.

Rearrangements are also possible, particularly those involving the migration of atoms or groups to form more stable ions. For instance, rearrangements leading to the formation of stabilized carbocations prior to fragmentation are common in mass spectrometry. nih.gov The fragmentation of related hydrocinnamate anions has been shown to involve rearrangements leading to decarboxylation. researchgate.net

Table 3: Predicted Fragmentation Ions in Mass Spectrometry

| Precursor Ion | Potential Fragment Ions | Fragmentation Pathway |

| [this compound]⁺• | [M - Cl]⁺ | Loss of Chlorine Radical |

| [M - COCl]⁺ | Loss of Chloroformyl Radical | |

| Phthalimide-related fragments | Cleavage of the Imide Ring | |

| Butyryl chain fragments | Cleavage of C-C bonds |

It is crucial to emphasize that these pathways are predictive and would require experimental verification through detailed mass spectrometric analysis of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The inherent functionalities of 2-Phthalimido-butyryl chloride allow for its use as a foundational element in the synthesis of intricate organic molecules. The phthalimide (B116566) group serves as a stable protecting group for the primary amine, while the butyryl chloride moiety provides a highly reactive site for nucleophilic acyl substitution.

Phthalimides are a well-established class of N-heterocycles that serve as crucial building blocks in organic transformations and are found in numerous biologically active compounds. rsc.org The use of phthalimide derivatives is a common strategy for the synthesis of various nitrogen-containing heterocyclic systems. rsc.orgorganic-chemistry.orgresearchgate.net Acyl chlorides, including butyryl chloride, are frequently employed as reagents in these cyclization and acylation reactions. wikipedia.orgdss.go.th

N-Phthalimido-N-acylnitrenium ions, which can be generated from related N-acylaminophthalimides, undergo intramolecular cyclization reactions to produce lactams. clockss.org This type of reactivity highlights a pathway where a derivative of this compound could potentially be used to form substituted lactam structures, which are core components of many pharmaceuticals. Furthermore, N-(acyloxy)phthalimides have emerged as suitable precursors for generating a diverse set of alkyl radicals, which can then be used in the direct C-H alkylation of N-heteroarenes under mild conditions. researchgate.net This modern synthetic approach underscores the potential of phthalimide-containing acyl compounds in the late-stage functionalization of complex heterocyclic scaffolds. The synthesis of phthalimides can be achieved through various methods, including transition metal-catalyzed carbonylative cyclization of aromatic amides. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. springernature.com The phthalimido group is a common tool in peptide synthesis, used to protect the amino functionality and prevent racemization during coupling reactions. wikipedia.org this compound is essentially a protected form of 2-aminobutyric acid, making it an ideal starting material for the synthesis of amino acid analogues and peptidomimetics. core.ac.uk

The acyl chloride function allows for efficient coupling with amino acids, peptide fragments, or other nucleophiles to form amide bonds, a key step in building peptide-like structures. core.ac.uk A similar class of compounds, N-phthalimido β-aminoethanesulfonyl chlorides, are used as building blocks for peptidosulfonamides, which are peptide bond surrogates where an amide linkage is replaced by a sulfonamide group. springernature.comresearchgate.netacs.org This demonstrates a well-established strategy of using phthalimide-protected acyl chlorides to create non-natural peptide backbones. The generation of heterocyclic peptidomimetics, such as those based on morpholine (B109124) scaffolds, often starts from amino acid derivatives, further highlighting the importance of building blocks like this compound in this field. frontiersin.org Solid-phase synthesis on resins like 2-chlorotrityl chloride is a common and efficient method for constructing peptidomimetics, where protected amino acid derivatives are sequentially added. jacsdirectory.com

Intermediates in the Preparation of Specialized Organic Compounds

The dual reactivity of this compound makes it a versatile intermediate for a wide array of specialized organic molecules. The acyl chloride group readily reacts with alcohols to form esters, and with amines to form amides. wikipedia.org This reactivity is fundamental to its role as an acylation reagent. thermofisher.com

The phthalimide moiety itself is a precursor to a primary amine via the Gabriel synthesis, which involves cleavage with reagents like hydrazine (B178648). wikipedia.org This allows for the introduction of a protected aminobutyryl group into a molecule, which can be deprotected at a later synthetic stage. This strategy is valuable in multi-step syntheses where protecting group management is critical. For instance, phthalimide derivatives have been used to synthesize complex structures like substituted benzanilides, demonstrating their utility as intermediates in creating compounds with potential biological activities. jchemrev.com Phthalimides are recognized as important intermediates for producing pharmaceuticals, agrochemicals, and functional materials due to their role in facilitating the formation of complex molecular structures. acs.org

Precursors for Polymer Chemistry and Advanced Materials

The modification of polymers to enhance their properties is a significant area of materials science. Introducing functional groups onto a polymer backbone can alter its physical and chemical characteristics. Scientists have successfully modified polyvinyl chloride (PVC) by introducing aromatic and heterocyclic moieties, such as phthalimide groups, through halogen displacement reactions. scirp.orgscirp.org

This compound can serve as a precursor in this context in several ways. It could be reacted with polymers containing hydroxyl or amino functional groups, thereby grafting the phthalimido-butyryl side chain onto the polymer. This modification could enhance properties such as thermal stability or provide sites for further functionalization. Alternatively, the compound could be transformed into a functional monomer. For example, reaction with an alcohol containing a polymerizable group (like a vinyl or acrylate (B77674) group) would yield a monomer that could then be incorporated into a polymer chain through addition polymerization. libretexts.orgmgcub.ac.in While direct polymerization of this compound is not typical, its role as a precursor for functional monomers or as a modifying agent for existing polymers positions it as a valuable tool in creating advanced materials. The synthesis of block copolymers, which combine properties of different polymers, often relies on the use of functional initiators and monomers, a role that derivatives of this compound could fulfill. core.ac.uk

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse and complex small molecules from simple, common starting materials. souralgroup.comcam.ac.ukscispace.com This approach is powerful for discovering new biologically active compounds. beilstein-journals.org this compound is an excellent candidate for a building block in DOS due to its multiple functional handles that can be manipulated to generate molecular diversity.

Starting from this single compound, a library of derivatives can be rapidly synthesized. The acyl chloride can be reacted with a wide range of nucleophiles (alcohols, amines, thiols) to create appendage diversity. Subsequently, the phthalimide group can either be retained as a structural element or cleaved to reveal a primary amine. This amine can then be subjected to a second round of reactions, such as acylation, alkylation, or sulfonylation, to introduce another layer of diversity. This "build/couple/pair" strategy is a hallmark of DOS. Using amino acids as starting points for DOS is a common and effective strategy for generating libraries of heterocyclic and peptidomimetic compounds. frontiersin.orgsouralgroup.comacs.org The ability to generate different scaffolds from a key intermediate is central to DOS, and the structure of this compound is well-suited for such divergent synthetic pathways. souralgroup.comrsc.org

Computational and Theoretical Studies on 2 Phthalimido Butyryl Chloride Reactivity

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its stability, geometry, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to model these characteristics for complex organic molecules.

The reactivity of 2-Phthalimido-butyryl chloride is largely dictated by the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack.

In this compound, the phthalimide (B116566) group, with its conjugated system of benzene (B151609) and imide rings, significantly influences the electronic structure. Computational studies on similar phthalimide derivatives show that the HOMO is typically distributed over the phthalimide ring system, while the LUMO is often localized on the electron-deficient carbonyl carbons of the imide. chemmethod.com However, the presence of the highly electrophilic acyl chloride functional group is expected to significantly lower the energy of the LUMO and localize it predominantly on the carbonyl carbon of the butyryl chloride moiety. This makes the acyl chloride carbon the primary site for nucleophilic attack, a characteristic feature of this class of compounds. chemistrystudent.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization within a molecule. researchgate.net For phthalimide-containing structures, NBO analysis reveals significant delocalization of electron density across the aromatic and imide rings. researchgate.netrsc.org The carbonyl oxygen atoms and the chlorine atom are highly electronegative, leading to a substantial partial positive charge on the adjacent carbonyl carbon of the acyl chloride group, further confirming its high electrophilicity.

Table 1: Representative Frontier Molecular Orbital Energies for Phthalimide Derivatives (Illustrative Data) This table presents typical calculated values for related phthalimide structures to illustrate the concepts, as specific data for this compound is not available in the cited literature.

Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. researchgate.net These predictions are crucial for identifying molecules and for monitoring the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the imide C=O groups (typically around 1700-1780 cm⁻¹) and the highly characteristic C=O stretch of the acyl chloride group (expected above 1800 cm⁻¹). nih.gov The disappearance of the acyl chloride C=O band is a clear indicator of its conversion during a reaction.

Similarly, NMR chemical shifts can be calculated theoretically. nih.govnih.gov For this molecule, calculations would predict the characteristic signals for the aromatic protons of the phthalimide group (typically 7.7-7.9 ppm) and the protons on the butyryl chain, including the alpha-proton adjacent to the chiral center. nih.gov Changes in the chemical environment of this alpha-proton, in particular, would be a sensitive probe for reactions occurring at the acyl chloride center.

Table 2: Typical Spectroscopic Features of the Phthalimide Moiety (Illustrative Data) This table provides representative experimental and calculated spectroscopic data for the core phthalimide structure to exemplify the types of signals used for reaction monitoring.

Mechanistic Elucidation via Density Functional Theory (DFT) Calculations

DFT is a workhorse of computational chemistry for investigating reaction mechanisms. whiterose.ac.uk It allows for the mapping of the potential energy surface of a reaction, providing detailed information about the energy changes that occur as reactants are converted into products.

By calculating the Gibbs free energy (ΔG) of reactants, products, intermediates, and transition states, a complete thermodynamic profile of a reaction can be constructed. acs.org For reactions involving this compound, such as its hydrolysis or reaction with an amine, DFT can determine whether the reaction is thermodynamically favorable (exergonic, negative ΔG) or unfavorable (endergonic, positive ΔG).

The calculations would model the common nucleophilic addition-elimination mechanism typical for acyl chlorides. chemguide.co.ukchemistrysteps.com The profile would show the initial energy of the reactants, the energy of the tetrahedral intermediate formed after nucleophilic attack, the activation energy required to reach the transition state, and the final energy of the products. This allows for the identification of the rate-determining step of the reaction—the step with the highest activation energy barrier.

A key strength of DFT is its ability to locate and characterize the structures of transient species that cannot be isolated experimentally, namely transition states and intermediates. acs.org For the reaction of this compound with a nucleophile, calculations would first identify the structure of the tetrahedral intermediate. chemguide.co.uk

Following this, transition state searches would be performed to find the saddle point on the potential energy surface connecting the reactants to the intermediate, and the intermediate to the products. researchgate.net A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the new C-Nucleophile bond). The energy of this transition state determines the activation energy (ΔG‡) of that step. acs.org

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound, particularly the orientation of the side chain relative to the phthalimide ring, can influence its reactivity. Conformational analysis using computational methods can identify the most stable arrangements (conformers) of the molecule and the energy barriers to rotation around its single bonds. nih.gov

For this molecule, key dihedral angles to consider are those around the N-Cα, Cα-Cβ, and Cα-C(O)Cl bonds. Rotation around these bonds can lead to different spatial arrangements of the ethyl group and the acyl chloride moiety. These different conformations will have varying energies due to factors like steric hindrance and dipole-dipole interactions. nih.gov DFT calculations can map out the potential energy surface as a function of these rotations to identify the lowest-energy conformers. This is particularly important because the accessibility of the electrophilic acyl chloride carbon to an incoming nucleophile may be hindered in certain conformations, thereby affecting reaction rates. Understanding the preferred conformation is essential for predicting the stereochemical outcome of reactions involving this chiral molecule.

Fall Short of Specific Molecular Modeling Data

Theoretical studies and computational modeling are powerful tools in modern chemistry, offering insights into reaction mechanisms, transition states, and the prediction of product formation. For acyl chlorides, these studies can elucidate their reactivity with various nucleophiles, a critical aspect in planning synthetic routes. Methodologies such as Density Functional Theory (DFT) are often employed to calculate the energies of reactants, intermediates, and products, thereby mapping out the reaction pathway and identifying the most energetically favorable routes.

In the context of synthetic pathway optimization, molecular modeling can be instrumental. By simulating reaction conditions and predicting potential byproducts, chemists can refine reaction parameters to improve yield and purity. rsc.orgnih.gov Furthermore, computational approaches are increasingly used to design novel synthetic routes, sometimes uncovering pathways that are not intuitively obvious. nih.govarxiv.orgresearchgate.net

Docking studies, a subset of molecular modeling, are typically used to predict the binding orientation of a small molecule to a larger target, such as an enzyme or receptor. While highly relevant in drug discovery and biochemistry, their direct application to the optimization of the synthetic pathway of a small molecule like this compound is less common, unless the synthesis involves a biocatalyst.

The reactivity of the acyl chloride functional group is well-established, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles including water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. savemyexams.comchemistrysteps.comwikipedia.org Computational studies on analogous acyl chlorides often focus on the mechanistic details of these transformations. nih.gov Such studies can provide valuable general insights that could be extrapolated to this compound. However, without specific computational data for the target molecule, any detailed analysis remains speculative.

The absence of specific computational studies on this compound highlights a gap in the current body of chemical research. Such studies would be valuable for a more complete understanding of its chemical behavior and for the rational design of efficient and selective synthetic processes.

Q & A

Basic: What are the primary applications of 2-Phthalimido-butyryl chloride in peptide synthesis?

This compound is commonly used as a coupling agent and protecting group in peptide synthesis. Its phthalimido moiety blocks reactive amine groups during sequential amino acid coupling, enabling controlled elongation of peptide chains. For example, in solid-phase synthesis, it reacts with amino groups to form stable intermediates, preventing unwanted side reactions. Researchers must ensure anhydrous conditions to avoid hydrolysis of the acyl chloride group during reactions .

Basic: What safety precautions are critical when handling this compound?

Key precautions include:

- Inhalation : Work in a fume hood; if exposed, move to fresh air and seek medical attention.

- Skin/Eye Contact : Use gloves and goggles; rinse immediately with water for ≥15 minutes.

- Storage : Keep sealed under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture-induced degradation.

Safety protocols align with guidelines for reactive acyl chlorides, emphasizing emergency response readiness and physician consultation .

Advanced: How can contradictory NMR data for this compound reaction products be resolved?

Contradictions often arise from:

- Impurity interference : Use HPLC or LC-MS to isolate and identify byproducts.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.

- Dynamic processes : Perform variable-temperature NMR to detect conformational equilibria.

Example: A 2024 study found that residual DMF in reaction mixtures caused unexpected splitting in H NMR peaks, resolved via column chromatography purification .

Advanced: What experimental variables influence the yield of this compound in Schotten-Baumann reactions?

Critical variables include:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents thermal decomposition of acyl chloride |

| Reaction Time | 2–4 hrs | Longer durations increase hydrolysis risk |

| Base (e.g., NaOH) | 10% w/v | Ensures rapid neutralization of HCl byproduct |

| Solvent Ratio (H₂O:Organic) | 1:3 | Maximizes interfacial area for acylation |

| Methodological adjustments should be validated via kinetic studies under inert atmospheres . |

Advanced: How do hygroscopic properties of this compound affect its stability in long-term storage?

Hygroscopicity leads to hydrolysis, forming butyric acid derivatives. Stability protocols:

- Storage : Use vacuum-sealed containers with molecular sieves.

- Monitoring : Periodically test purity via FTIR (loss of C=O stretch at 1780 cm⁻¹ indicates degradation).

Data from analogous compounds show a 15% loss in reactivity after 6 months at −20°C under argon, compared to 50% degradation at room temperature .

Advanced: What analytical methods are optimal for characterizing this compound in complex mixtures?

- LC-MS : Quantifies trace impurities (e.g., phthalic acid byproducts) with a C18 column and 0.1% formic acid mobile phase.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.

- TGA/DSC : Assesses thermal stability (decomposition onset typically at 120°C).

A 2023 study combined C NMR and IR spectroscopy to confirm regioselectivity in acylation reactions .

Advanced: How can reaction conditions be optimized to minimize racemization during peptide coupling with this compound?

- Low Temperature : Maintain 0–5°C to slow base-catalyzed racemization.

- Base Selection : Use Hünig’s base (DIEA) instead of triethylamine for milder conditions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity without racemization.

Recent trials achieved >95% enantiomeric purity by coupling at pH 7.5 with 10% DIEA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.